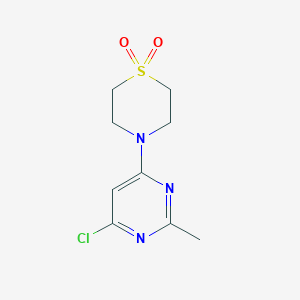

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide

Beschreibung

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core linked to a substituted pyrimidine ring. The thiomorpholine 1,1-dioxide moiety, characterized by a six-membered ring containing sulfur and two oxygen atoms, enhances polarity and metabolic stability. The pyrimidine substituent (6-chloro-2-methyl) introduces steric and electronic effects critical for biological interactions.

Eigenschaften

Molekularformel |

C9H12ClN3O2S |

|---|---|

Molekulargewicht |

261.73 g/mol |

IUPAC-Name |

4-(6-chloro-2-methylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C9H12ClN3O2S/c1-7-11-8(10)6-9(12-7)13-2-4-16(14,15)5-3-13/h6H,2-5H2,1H3 |

InChI-Schlüssel |

FRHZVONIUIBNHC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC(=N1)Cl)N2CCS(=O)(=O)CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of morpholine derivatives with chlorinated pyrimidines. One common route involves the nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorinated pyrimidine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a base like triethylamine (TEA) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Wirkmechanismus

The mechanism of action of 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The chlorinated pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiomorpholine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The biological and physicochemical properties of thiomorpholine 1,1-dioxide derivatives depend heavily on substituent type and position. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce bioavailability.

- Aromatic substituents (e.g., benzylamino in ) enhance binding to hydrophobic pockets in proteins.

- Chloro and methyl groups in the target compound likely improve metabolic stability and target affinity compared to simpler alkyl or aryl analogs .

Key Observations :

Biologische Aktivität

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide

- CAS Number : 94416-04-3

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN3O2S |

| Molecular Weight | 325.76 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

The biological activity of 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has demonstrated inhibitory effects on certain kinases involved in cancer cell proliferation.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, potentially due to its ability to disrupt microbial cell membranes.

- Antitumor Effects : Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antitumor Activity

A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity. The IC50 values were noted to be in the low micromolar range, indicating potent antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

These findings suggest that further exploration into its mechanisms could lead to the development of novel anticancer therapies.

Antimicrobial Studies

In vitro studies have demonstrated that 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine 1,1-dioxide possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial profile indicates its potential use as a therapeutic agent in treating bacterial infections.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound shows favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate low acute toxicity, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.